(2,3-Dihydrobenzofuran-2-yl)methanol
Overview
Description
(2,3-Dihydrobenzofuran-2-yl)methanol is an organic compound with the molecular formula C9H10O2. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. This compound is characterized by a benzofuran ring fused with a methanol group, making it a valuable intermediate in various chemical syntheses and applications.
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit significant anticancer activities . They are also known to have potent antimicrobial properties .
Mode of Action
For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells . The presence of halogens or hydroxyl groups at certain positions on the benzofuran nucleus can enhance antimicrobial activity .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to their diverse biological and pharmacological effects .
Result of Action
Some benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . They also display potent antimicrobial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzofuran-2-yl)methanol typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. This reaction is carried out under basic conditions, often using sodium hydroxide or potassium carbonate as the base .
Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones. These reactions are typically catalyzed by transition metals such as palladium or copper .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Formation of benzofuran-2-carboxylic acid or benzofuran-2-carbaldehyde.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of halogenated, nitrated, or sulfonated benzofuran derivatives.
Scientific Research Applications
(2,3-Dihydrobenzofuran-2-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of microbial infections and cancer.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science
Comparison with Similar Compounds
Similar Compounds
Benzofuran: The parent compound, known for its diverse biological activities.
2,3-Dihydrobenzofuran: A closely related compound with similar structural features.
Benzofuran-2-carboxylic acid: An oxidized derivative with potential biological activities.
Uniqueness
(2,3-Dihydrobenzofuran-2-yl)methanol is unique due to the presence of the methanol group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dihydro-1-benzofuran-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-4,8,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGMSZDAOAVNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383666 | |
Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66158-96-1 | |
Record name | (2,3-dihydrobenzofuran-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-1-benzofuran-2-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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